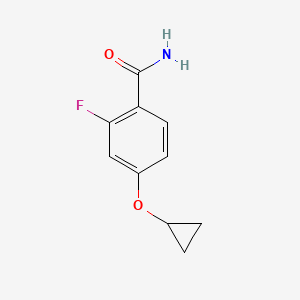

4-Cyclopropoxy-2-fluorobenzamide

Description

Significance of Fluorinated Benzamide (B126) Scaffolds in Drug Discovery

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a variety of physicochemical and pharmacokinetic properties. nih.govnih.govmdpi.comnih.gov Fluorinated benzamides, in particular, represent a class of compounds with significant therapeutic applications. mdpi.com The presence of a fluorine atom on the benzamide scaffold can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com

The high electronegativity of fluorine can alter the acidity of nearby protons and the basicity of nitrogen atoms, which can be crucial for target interaction and pharmacokinetic profiles. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. mdpi.com This is a critical consideration in optimizing drug dosage and duration of action. The introduction of fluorine can also lead to enhanced binding affinity due to favorable interactions with the target protein, such as the formation of hydrogen bonds or dipole-dipole interactions. nih.gov

Several approved drugs and clinical candidates incorporate the fluorinated benzamide motif, highlighting its therapeutic relevance. These compounds span a range of indications, including oncology, infectious diseases, and neurological disorders. nih.govmdpi.com The strategic placement of fluorine on the aromatic ring can fine-tune the biological activity and selectivity of these agents. mdpi.com

Table 1: Examples of Fluorinated Benzamide-Containing Compounds in Medicinal Chemistry

| Compound Name | Therapeutic Area | Role of Fluorination |

|---|---|---|

| Flubendiamide | Insecticide | Enhanced insecticidal activity |

| Entinostat (MS-275) | Oncology (HDAC inhibitor) | Improved pharmacokinetic properties |

| [18F]Fallypride | Neuroimaging (Dopamine D2 receptor tracer) | Enables PET imaging and shows high affinity |

| Bicalutamide | Oncology (Antiandrogen) | Contributes to antagonist activity |

This table presents examples of compounds containing a fluorinated benzamide scaffold to illustrate the significance of this motif in various applications.

Role of Cyclopropoxy and Cyclopropyl (B3062369) Moieties in Pharmacophore Design

The cyclopropyl group and its ether derivative, the cyclopropoxy group, are increasingly recognized as valuable components in drug design. acs.orgscilit.comresearchgate.netnih.govscientificupdate.com The cyclopropyl ring is a small, rigid, and lipophilic moiety that can serve as a bioisosteric replacement for other groups, such as isopropyl or vinyl groups. researchgate.netdrugdesign.org This substitution can lead to improved metabolic stability, enhanced potency, and reduced off-target effects. acs.orgresearchgate.netnih.govscientificupdate.com

One of the key advantages of the cyclopropyl moiety is its ability to confer conformational rigidity to a molecule. iris-biotech.de This can be beneficial for entropically favorable binding to a target receptor by reducing the number of rotatable bonds and locking the molecule into a bioactive conformation. researchgate.netnih.goviris-biotech.de The unique electronic properties of the cyclopropyl ring, with its enhanced π-character, can also contribute to favorable interactions with biological targets. acs.orgresearchgate.netnih.gov

Furthermore, the introduction of a cyclopropyl group can favorably modulate a compound's pharmacokinetic profile. It can increase metabolic stability by blocking sites susceptible to oxidation. iris-biotech.dehyphadiscovery.com For instance, replacing an N-ethyl group with an N-cyclopropyl group can prevent CYP450-mediated oxidation. iris-biotech.de The cyclopropoxy group, while less common, is expected to share many of these beneficial properties, with the ether linkage potentially influencing solubility and hydrogen bonding capabilities.

Table 2: Impact of Cyclopropyl Moieties on Drug Properties

| Drug/Compound | Modification | Observed Effect |

|---|---|---|

| Cabozantinib | Incorporation of a cyclopropyl-1,1-dicarboxamide linker | Improved stability and pharmacological performance iris-biotech.de |

| Trovafloxacin | Presence of a cyclopropylamine moiety | Associated with CYP1A2 mediated oxidation hyphadiscovery.com |

| Odanacatib | Introduction of a cyclopropyl group | Slowed amide hydrolysis drughunter.com |

| Various Preclinical Compounds | Replacement of a methyl group with a cyclopropyl group | Identified as a potent hit compound researchgate.net |

This table provides examples of how the incorporation of a cyclopropyl moiety can influence the properties of drug molecules.

Overview of Research Trajectories for Benzamide Derivatives

Benzamide derivatives constitute a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. researchgate.netresearchgate.netnanobioletters.com Research in this area is dynamic, with ongoing efforts to synthesize and evaluate novel benzamide analogues with improved efficacy and safety profiles. mdpi.comnih.govtandfonline.comcyberleninka.ruvjs.ac.vn

A prominent research trajectory involves the exploration of structure-activity relationships (SAR) by modifying the substituents on both the benzoyl and aniline portions of the benzamide scaffold. nih.govacs.orgacs.org These studies aim to identify key structural features responsible for biological activity and to optimize target affinity and selectivity. For instance, investigations have shown that the nature and position of substituents on the aromatic rings can significantly impact the inhibitory activity of benzamide derivatives against specific enzymes or receptors. nih.govacs.org

Another significant trend is the development of multi-target benzamide derivatives, which are designed to interact with multiple biological targets implicated in a particular disease. mdpi.com This approach can lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance. Furthermore, the synthesis of hybrid molecules that conjugate the benzamide scaffold with other pharmacologically active moieties is an active area of investigation. tandfonline.com

Hypothesis and Research Questions Pertaining to 4-Cyclopropoxy-2-fluorobenzamide

Given the established roles of its constituent fragments, it is hypothesized that 4-Cyclopropoxy-2-fluorobenzamide possesses a unique combination of properties that could be advantageous in a drug discovery context. The fluorination at the 2-position is expected to influence the electronic environment of the amide and the aromatic ring, potentially enhancing binding affinity and metabolic stability. The cyclopropoxy group at the 4-position is hypothesized to confer conformational rigidity and favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability.

This leads to several key research questions:

Synthesis and Characterization: What are the most efficient synthetic routes to 4-Cyclopropoxy-2-fluorobenzamide and its analogues? What are its key physicochemical properties, such as solubility, lipophilicity, and pKa?

Biological Activity: What is the spectrum of biological activity for 4-Cyclopropoxy-2-fluorobenzamide? Does it exhibit inhibitory activity against specific enzymes (e.g., kinases, histone deacetylases) or receptors (e.g., dopamine (B1211576) receptors) that are known to be targeted by other benzamide derivatives?

Structure-Activity Relationship (SAR): How do variations in the position of the fluorine and cyclopropoxy groups on the benzamide scaffold affect biological activity? What is the impact of substituting the cyclopropoxy group with other small, rigid moieties?

Pharmacokinetic Profile: What are the in vitro and in vivo pharmacokinetic properties of 4-Cyclopropoxy-2-fluorobenzamide? Does it exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics?

Mechanism of Action: If biological activity is observed, what is the underlying mechanism of action at the molecular level?

Addressing these research questions through systematic investigation will be crucial in elucidating the therapeutic potential of 4-Cyclopropoxy-2-fluorobenzamide and its derivatives, potentially paving the way for the development of novel drug candidates.

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-fluorobenzamide |

InChI |

InChI=1S/C10H10FNO2/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13) |

InChI Key |

NEJXDLKPFPUTAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)C(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Cyclopropoxy 2 Fluorobenzamide

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-cyclopropoxy-2-fluorobenzamide (I) simplifies the synthetic challenge by disconnecting the molecule at its most synthetically accessible bonds. The most logical disconnection is at the amide bond, leading to two key precursors: 4-cyclopropoxy-2-fluorobenzoic acid (II) and an amine source, such as ammonia (B1221849). Further disconnection of the ether linkage in the carboxylic acid precursor (II) points to a 4-hydroxy-2-fluorobenzoic acid derivative (III) and a cyclopropyl (B3062369) halide as the primary starting materials. This approach allows for a modular synthesis where each component can be prepared and coupled in a controlled manner.

Synthesis of 4-Cyclopropoxy-2-fluorobenzoic Acid Precursors

The synthesis of the central precursor, 4-cyclopropoxy-2-fluorobenzoic acid, can be approached from several angles, primarily starting from commercially available fluorinated benzoic acids.

One common starting material is 4-bromo-2-fluorobenzoic acid. This compound can undergo a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the cyclopropoxy group. Alternatively, 2-fluoro-4-hydroxybenzoic acid serves as a direct precursor for the etherification step. ossila.com The synthesis of 2-fluoro-4-hydroxybenzoic acid itself can be achieved from 2,4-difluorobenzoic acid by nucleophilic substitution of the para-fluoro group with a hydroxide (B78521) source.

Another viable precursor is 4-cyclopropyl-2-fluorobenzoic acid. uni.lu This intermediate can be synthesized through methods such as Suzuki coupling between a boronic acid derivative of cyclopropane (B1198618) and a suitably substituted fluorobenzoic acid. The molecular formula for 4-cyclopropyl-2-fluorobenzoic acid is C10H9FO2. uni.lu

| Precursor | Starting Material(s) | Key Transformation |

| 4-Cyclopropoxy-2-fluorobenzoic acid | 2-Fluoro-4-hydroxybenzoic acid, Cyclopropyl bromide | Williamson ether synthesis |

| 4-Cyclopropyl-2-fluorobenzoic acid | 4-Bromo-2-fluorobenzoic acid, Cyclopropylboronic acid | Suzuki coupling |

| 2-Fluoro-4-hydroxybenzoic acid | 2,4-Difluorobenzoic acid, Sodium hydroxide | Nucleophilic aromatic substitution |

Synthesis of Amines for Amide Bond Formation

For the synthesis of the primary amide, 4-cyclopropoxy-2-fluorobenzamide, the amine source is ammonia. Ammonia is readily available and can be used in various forms, including aqueous ammonia, ammonium (B1175870) chloride, or as a gas dissolved in an organic solvent. In the context of amide bond formation, ammonia acts as the nucleophile that attacks the activated carboxylic acid derivative.

Development of Reaction Pathways for 4-Cyclopropoxy-2-fluorobenzamide Synthesis

The assembly of 4-cyclopropoxy-2-fluorobenzamide from its precursors involves two critical transformations: the formation of the amide bond and the construction of the cyclopropoxy ether linkage. The order of these steps can be varied to devise the most efficient synthetic route.

Amidation Reactions: Coupling Reagents and Conditions

The formation of the amide bond is a cornerstone of organic synthesis. This transformation is typically achieved by activating the carboxylic acid group of 4-cyclopropoxy-2-fluorobenzoic acid to facilitate the nucleophilic attack by ammonia. luxembourg-bio.com A variety of coupling reagents can be employed for this purpose, each with its own set of advantages and reaction conditions. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as HATU are also highly effective. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, which then readily reacts with ammonia. nih.gov

| Coupling Reagent | Additive(s) | Typical Solvent | Temperature |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 °C to room temperature |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, DMAP | DCM, DMF | 0 °C to room temperature |

| Thionyl chloride (SOCl₂) | None | Toluene, Dichloromethane | Room temperature to reflux |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | DMF, Acetonitrile | 0 °C to room temperature |

Ethereal Linkage Formation Strategies (Cyclopropoxy moiety)

The introduction of the cyclopropoxy group is a key step that can be performed either before or after the amide formation. The most common method for forming this ether linkage is the Williamson ether synthesis. This involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a cyclopropyl derivative.

In the context of synthesizing 4-cyclopropoxy-2-fluorobenzamide, this would typically involve the reaction of 2-fluoro-4-hydroxybenzamide (B1319021) or a protected version with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

| Reactant 1 | Reactant 2 | Base | Solvent |

| 2-Fluoro-4-hydroxybenzamide | Cyclopropyl bromide | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF), Acetonitrile |

| Methyl 2-fluoro-4-hydroxybenzoate | Cyclopropyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF), DMF |

Advanced Synthetic Approaches

While traditional methods provide reliable pathways to 4-cyclopropoxy-2-fluorobenzamide, modern synthetic chemistry offers more advanced and potentially more efficient strategies. These approaches often focus on improving step economy, atom economy, and introducing novel catalytic systems.

One such advanced approach involves the use of tandem catalysis, where multiple bond-forming events occur in a single pot without the isolation of intermediates. acs.org For instance, a catalytic system could potentially be designed to facilitate both the C-O bond formation of the ether and the C-N bond formation of the amide in a sequential, one-pot process.

Another area of advanced synthesis is the use of bioisosteres to create analogues with potentially improved properties. For example, the amide bond could be replaced with a 1,2,3-triazole or an oxadiazole moiety, which can mimic the stereoelectronic properties of the amide group. nih.gov While not leading to the exact target compound, these strategies are crucial in the broader context of medicinal chemistry and drug discovery where 4-cyclopropoxy-2-fluorobenzamide might serve as a lead compound.

Furthermore, on-surface synthesis, a technique used to construct molecules on a solid support, represents a frontier in chemical synthesis. nih.gov While currently applied to more fundamental systems, the principles of on-surface synthesis could one day be adapted for the precise construction of complex molecules like 4-cyclopropoxy-2-fluorobenzamide.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. psu.edu By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. psu.eduarkat-usa.org This technology is particularly effective for reactions like amide bond formation, a key step in the synthesis of benzamides. mdpi.com

In the context of synthesizing benzamide (B126) derivatives, microwave irradiation can be applied to the condensation reaction between a carboxylic acid and an amine. nih.gov The process ensures that a high, constant level of microwave energy is applied while the reaction vessel can be simultaneously cooled, a technique known as Enhanced Microwave Synthesis (EMS), which allows for more energy to be directly applied to the reaction mixture. psu.edu Multicomponent reactions, such as the Biginelli or Hantzsch reactions, which are used to create complex heterocyclic structures, also benefit significantly from microwave assistance, often resulting in high yields in a short timeframe. nih.govnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction/Convection (slow, inefficient) | Direct coupling via dipole rotation/ionic conduction (rapid, efficient) psu.edu |

| Reaction Time | Hours to days | Minutes to hours arkat-usa.org |

| Product Yield | Moderate to Good | Often higher than conventional methods arkat-usa.orgsemanticscholar.org |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to higher product purity arkat-usa.org |

| Energy Input | High and sustained | Precise and controlled psu.edu |

This table provides a generalized comparison based on principles outlined in the cited sources.

Fragment-Oriented Synthesis Techniques Applicable to Benzamides

Fragment-oriented synthesis is a strategic approach where complex molecules are assembled from smaller, structurally distinct fragments. This technique is highly applicable to benzamides like 4-Cyclopropoxy-2-fluorobenzamide, which can be conceptually deconstructed into a "4-cyclopropoxy-2-fluorobenzoic acid" fragment and an "amine" fragment. This approach allows for the modular and efficient exploration of chemical space. mdpi.comnih.gov

By preparing a library of diverse benzoic acid fragments and another library of various amines, a multitude of benzamide derivatives can be generated through parallel synthesis. This strategy is instrumental in drug discovery for performing in-depth structure-activity relationship (SAR) studies. nih.gov For instance, research on DPP-4 inhibitors involved designing novel benzamide fragments to target a specific binding site, thereby improving potency and oral activity. nih.gov Similarly, studies on multi-target compounds for Alzheimer's disease have used benzamide structures as building blocks, enabling the introduction of different substituents to analyze their effect on enzyme inhibition. mdpi.com

Stereoselective Synthesis of Analogues and Derivatives

The generation of specific stereoisomers is critical when developing bioactive molecules, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. For analogues of 4-Cyclopropoxy-2-fluorobenzamide, stereoselective synthesis would be crucial if chiral centers are introduced. Several modern synthetic methods are applicable for this purpose.

One powerful technique is photoredox catalysis, which can enable reactions like intermolecular [4+2] cycloadditions to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity under mild conditions. nih.gov Another relevant method is the stereoselective cyclopropanation of chiral building blocks, which allows for the synthesis of highly substituted cyclopropanes. thieme.de Furthermore, kinetic resolution using chiral catalysts or auxiliaries, such as L-proline or Cinchona alkaloids, can be employed to separate enantiomers or create them selectively. jku.at These methods could be adapted to synthesize chiral derivatives of 4-Cyclopropoxy-2-fluorobenzamide, allowing for the exploration of stereochemistry on biological function.

Derivatization Strategies for Structural Exploration

To systematically investigate the chemical and biological properties of 4-Cyclopropoxy-2-fluorobenzamide, various derivatization strategies are employed. These modifications focus on key positions within the molecule to probe interactions with biological targets and optimize physicochemical properties.

Modifications at the Amide Nitrogen and Aromatic Ring Positions

Derivatization of the core 4-Cyclopropoxy-2-fluorobenzamide structure can be systematically performed at two primary locations: the amide nitrogen and the aromatic rings.

Amide Nitrogen: The hydrogen on the amide nitrogen can be substituted with a wide variety of alkyl, aryl, or heterocyclic groups. This modification directly impacts the molecule's hydrogen bonding capacity and steric profile. For example, replacing the amide proton with a methyl group or a larger substituent can probe the space within a biological target's binding pocket. nih.gov

Aromatic Ring: The aromatic ring of the benzamide can be further substituted. While the 2-fluoro and 4-cyclopropoxy positions are defined, other positions could be modified. More commonly, if the amide nitrogen is attached to an aryl group (forming a benzanilide), that second aromatic ring is a prime target for modification. Introducing substituents like halogens (e.g., chlorine) or electron-donating groups (e.g., methoxy) can alter the electronic properties and conformation of the molecule. nih.govnih.gov For example, the introduction of a methoxy (B1213986) group on the N-aryl ring has been studied in related 2-fluorobenzamide (B1203369) structures. nih.gov

| Modification Site | Example Substituent | Potential Purpose |

| Amide Nitrogen | Methyl Group | Eliminate H-bond donor, probe steric limits nih.gov |

| Phenyl Group | Introduce aromatic interactions, increase lipophilicity | |

| Pyridyl Group | Introduce H-bond acceptor, alter solubility sigmaaldrich.com | |

| Aromatic Ring (N-Aryl) | Chlorine | Alter electronic properties, increase lipophilicity nih.gov |

| Methoxy Group | Add H-bond acceptor, alter electronics and conformation nih.gov | |

| Diazene Group | Introduce a rigid linker for structural extension scitoys.com |

This table illustrates potential modifications based on strategies for similar compounds.

Introduction of Diverse Functional Groups for SAR Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound. This involves synthesizing a series of analogues with systematically varied functional groups and evaluating how these changes affect biological activity. The goal is to identify the key chemical features responsible for the desired effect.

For a molecule like 4-Cyclopropoxy-2-fluorobenzamide, diverse functional groups can be introduced to probe a range of properties:

Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) can systematically tune the electronic nature of the aromatic rings, which can be crucial for binding interactions. nih.govsemanticscholar.org

Lipophilicity: The balance between hydrophilicity and lipophilicity is critical for a molecule's behavior. Groups like halogens or alkyl chains can increase lipophilicity, while groups like hydroxyls (-OH) or carboxylates (-COOH) increase hydrophilicity. semanticscholar.org

Hydrogen Bonding: Introducing hydrogen bond donors (-OH, -NH₂) or acceptors (-C=O, -CN) can establish or disrupt key interactions with a biological target.

Steric Bulk: Varying the size of substituents helps to map the topography of a binding site.

By correlating these structural modifications with changes in activity, a detailed SAR model can be constructed, guiding the design of more potent and selective compounds.

Molecular Interactions and Mechanistic Elucidation of 4 Cyclopropoxy 2 Fluorobenzamide

Target Identification and Binding Studies

The 4-cyclopropoxy-2-fluorobenzamide moiety has been successfully utilized in the design of molecules targeting a range of proteins implicated in disease, from kinases to enzymes involved in DNA repair.

Receptor Binding Assays (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT1A, 5-HT2A)

Studies have shown that specific structural features determine the binding affinity and selectivity for these receptors. For example, the nature of substituents on the phenyl ring and the type of linker to a basic nitrogen atom are critical. researchgate.net While direct data is lacking for the title compound, the physicochemical properties of the cyclopropoxy and fluoro-substituted benzamide (B126) could be explored in future medicinal chemistry programs to design novel receptor ligands.

Interactive Data Table: Dopamine Receptor Binding Affinities of Related Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Dansyl-labeled ligand 4a | D2L | 0.44 | nih.gov |

| Dansyl-labeled ligand 4a | D3 | 0.29 | nih.gov |

| Risperidone | D2R | - | elifesciences.org |

| Eticlopride | D3R | - | elifesciences.org |

| Compound 6 | D2 | < 0.3 | researchgate.net |

| Compound 7 | D2 | < 0.3 | researchgate.net |

Enzyme Inhibition Kinetics (e.g., BTK, mPGES-1, PARP-1, Cysteine Proteases)

The 4-cyclopropoxy-2-fluorobenzamide scaffold is a crucial component in the development of potent enzyme inhibitors, particularly for kinases and DNA repair enzymes.

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key regulator of B-cell proliferation and survival, making it a prime target for autoimmune diseases and B-cell malignancies. researchgate.netnih.gov The cyclopropyl (B3062369) amide moiety, a feature of 4-cyclopropoxy-2-fluorobenzamide, has been used as an isostere for other groups to occupy the H2 pocket of BTK. nih.gov Research has shown that substitutions on the cyclopropyl group can fine-tune BTK inhibition and off-target activity. For example, the introduction of a fluorine atom onto the cyclopropyl ring led to stereodependent activity, with the (S,S)-enantiomer showing greater potency in a whole blood assay. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the repair of DNA single-strand breaks. nih.govnih.gov Inhibitors of PARP are a significant class of anticancer drugs. iqs.edu The 4-cyclopropoxy-2-fluorobenzamide structure is a recognized intermediate in the synthesis of potent PARP inhibitors. nih.gov For instance, KU-0059436 (Olaparib), a single-digit nanomolar inhibitor of both PARP-1 and PARP-2, is synthesized from intermediates containing this structural feature. nih.gov The development of such inhibitors has been a major advancement in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.govnih.gov

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition: mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a critical mediator of inflammation and pain. nih.govresearchgate.net While direct inhibition data for 4-cyclopropoxy-2-fluorobenzamide is not available, the development of selective mPGES-1 inhibitors is an active area of research to find alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects. researchgate.netnih.gov

Cysteine Protease Inhibition: Cysteine proteases, such as cathepsins and calpains, are involved in various physiological and pathological processes. nih.govnih.gov Research into inhibitors of these enzymes has led to the design of compounds with various reactive groups ("warheads"). While there is no specific data on 4-cyclopropoxy-2-fluorobenzamide, novel inhibitors are continuously being developed and their kinetics studied to understand their mechanism of action, which can be either reversible or irreversible. nih.govnih.gov

Interactive Data Table: Enzyme Inhibition Data for Related Compounds

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Unsubstituted cyclopropane (B1198618) 23 | BTK | 4.8 | nih.gov |

| cis-fluoro isomer 24 ((R,R)-enantiomer) | BTK | 3.2 | nih.gov |

| cis-fluoro isomer 25 ((S,S)-enantiomer) | BTK | 2.4 | nih.gov |

| KU-0059436 (Olaparib) | PARP-1 | Single-digit nM | nih.gov |

| KU-0059436 (Olaparib) | PARP-2 | Single-digit nM | nih.gov |

| Compound 17d | PARP-1 | 4.30 | nih.gov |

| Compound 17d | PARP-2 | 1.58 | nih.gov |

| Compound 9h | BTK | 4.2 | scholarsportal.info |

| Olmutinib | BTK | 13.9 | nih.gov |

| Spebrutinib | BTK | < 0.5 | nih.gov |

Cellular Pathway Modulation

The incorporation of the 4-cyclopropoxy-2-fluorobenzamide moiety into more complex molecules has led to significant insights into the modulation of key cellular signaling pathways involved in inflammation, cell growth, and survival.

Analysis of Effects on Inflammatory Signaling Pathways

Derivatives containing the core structure of 4-cyclopropoxy-2-fluorobenzamide have shown effects on inflammatory pathways, primarily through the inhibition of kinases like BTK. BTK is a crucial component of B-cell receptor signaling, which in turn activates downstream pathways like NF-κB. nih.govnih.gov Inhibition of BTK can therefore block the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. nih.gov The development of BTK inhibitors is a promising strategy for treating various autoimmune and inflammatory diseases. researchgate.netnih.gov

Investigation of Impact on Cell Proliferation and Apoptosis Mechanisms

The role of 4-cyclopropoxy-2-fluorobenzamide as a precursor for PARP inhibitors directly links it to the modulation of cell proliferation and apoptosis. nih.gov PARP inhibitors have demonstrated significant activity in cancer cells with deficient DNA repair mechanisms. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during replication. nih.gov In cells with homologous recombination deficiency (e.g., BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell cycle arrest at G2/M and subsequent apoptosis. nih.gov This selective cytotoxicity towards cancer cells is a cornerstone of their therapeutic effect. nih.govnih.gov

Studies on Raf/MEK/ERK Pathway Modulation

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govnih.gov Hyperactivation of this pathway is a common feature in many cancers. frontiersin.org While there is no direct evidence of 4-cyclopropoxy-2-fluorobenzamide modulating this pathway, the development of inhibitors targeting components of this cascade, such as Raf and MEK, is a major focus in cancer drug discovery. clinicaltrials.govmdpi.com The structural features of 4-cyclopropoxy-2-fluorobenzamide could potentially be incorporated into novel kinase inhibitors targeting this pathway. For example, N-cyclopropylbenzamide derivatives have been explored as inhibitors of p38 MAPK, another important kinase in inflammatory responses. nih.gov

Mode of Action Analysis

The primary mechanism by which 4-Cyclopropoxy-2-fluorobenzamide and its derivatives exert their biological effect is through the competitive inhibition of the ENL YEATS domain. This domain is responsible for recognizing and binding to acetylated and crotonylated lysine (B10760008) residues on histone tails, a critical step in the recruitment of transcriptional machinery to specific gene promoters.

Research into inhibitors containing the 4-Cyclopropoxy-2-fluorobenzamide motif indicates a clear orthosteric binding mechanism. These small molecules directly compete with the natural ligands of the YEATS domain, namely the acylated histone tails, for binding to the active site. nih.govgoogle.com

The core of the interaction lies in the ability of these inhibitors to occupy the same binding pocket on the ENL YEATS domain that recognizes the acetyl-lysine mark on histones. nih.gov This pocket is characterized by a unique aromatic "sandwich" cage formed by conserved aromatic amino acid residues. nih.govmdpi.com The inhibitor's structure, particularly the benzamide portion, is designed to fit within this cage, effectively blocking the binding of the natural histone substrate. nih.gov

Docking analyses and nuclear magnetic resonance (NMR) spectroscopy studies have confirmed that these inhibitors occupy the acetyllysine binding pocket of the ENL YEATS domain. nih.gov The observation of similar patterns of chemical shift perturbations in the ENL YEATS domain upon binding of either the inhibitor or a histone peptide fragment provides strong evidence for a shared binding site. nih.gov This competitive binding at the active site is the hallmark of orthosteric inhibition, as opposed to allosteric modulation where a molecule would bind to a secondary site to induce a conformational change that affects the active site's function.

Table 1: Comparison of Binding Mechanisms

| Mechanism | Binding Site | Mode of Action |

|---|---|---|

| Orthosteric Binding | Active site (acyl-lysine binding pocket) | Directly competes with the natural substrate (acetylated histones) for binding. |

| Allosteric Modulation | A site distinct from the active site | Induces a conformational change in the protein that alters the activity of the active site. |

The interactions between 4-Cyclopropoxy-2-fluorobenzamide-based inhibitors and the ENL YEATS domain are non-covalent in nature. The primary forces driving the binding are reversible interactions such as hydrogen bonds, van der Waals forces, and notably, π-π stacking interactions. google.comnih.gov

The design of these inhibitors often focuses on optimizing these non-covalent interactions to achieve high affinity and selectivity. nih.gov There is no evidence in the current body of research to suggest that these compounds act as irreversible covalent inhibitors. Covalent inhibitors typically contain a reactive electrophilic "warhead" that forms a permanent covalent bond with a nucleophilic amino acid residue (like cysteine or lysine) in the target protein. The chemical structure of 4-Cyclopropoxy-2-fluorobenzamide and its known derivatives does not include such a reactive group, and their mechanism is described in terms of reversible binding. google.com

While the primary mode of action is competitive inhibition, the binding of small molecule inhibitors to a protein can induce subtle conformational changes in the target protein. In the context of ENL YEATS domain inhibitors, the binding event within the aromatic cage is a key interaction. nih.govmdpi.com The YEATS domain itself possesses an end-open aromatic "sandwich" cage, which is a flexible structural feature. mdpi.com

The binding of inhibitors that target the π-π-π stacking interactions within this cage can influence the local conformation of the binding site. google.comnih.gov Although large-scale conformational changes across the entire protein are not the primary inhibitory mechanism, the stabilization of a particular conformation of the binding pocket upon ligand binding is a fundamental aspect of the interaction. Studies on other protein-ligand systems have shown that small molecule inhibitors can induce conformational changes in both the target domain and other connected domains. researchgate.net For ENL, the binding of an inhibitor displaces it from chromatin, which in turn prevents the recruitment of other transcriptional machinery, a process that is inherently dependent on the protein's conformation and interactions. nih.govnih.gov However, specific and detailed studies on the precise conformational changes induced in the ENL YEATS domain by 4-Cyclopropoxy-2-fluorobenzamide itself are not yet available. The focus has been on the direct competitive binding that leads to the displacement of ENL from its chromatin targets. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations for 4 Cyclopropoxy 2 Fluorobenzamide Derivatives

Systematic Variation of Functional Groups and Their Pharmacological Impact

The pharmacological profile of 4-Cyclopropoxy-2-fluorobenzamide derivatives is highly dependent on the nature and position of their functional groups. Systematic modifications of the core structure, including the cyclopropoxy, fluoro, and benzamide (B126) moieties, have significant impacts on biological activity.

The benzamide group itself is a common feature in many biologically active compounds. Research on other benzamide-containing molecules has demonstrated that the amide bond is often crucial for interaction with biological targets. For instance, in a study of ortho-substituted benzamides with nematicidal activity, the amide group was found to be essential for maintaining potency. nih.gov

Variations on the phenyl ring also play a critical role. The presence of electron-withdrawing groups, such as the 2-fluoro substituent in the parent molecule, can influence the electronic properties of the entire scaffold, potentially enhancing binding affinity or metabolic stability. In the synthesis of 1-phenylcyclopropane carboxamide derivatives, it was observed that the presence of electron-withdrawing groups like fluoro and chloro on the phenyl ring resulted in lower yields compared to electron-donating groups, indicating their influence on the reactivity of the core structure. mdpi.com

The 4-cyclopropoxy group is another key feature. The cyclopropyl (B3062369) ring, due to its rigid conformation and unique electronic properties, can help in achieving enhanced binding, increased metabolic stability, and reduced off-target effects. mdpi.com In studies of related 4-alkoxy-2-phenylquinolines, variations in the alkoxy group at the 4-position significantly impacted their antiplatelet activity. For example, increasing the size of the alkoxy group did not necessarily lead to a linear increase in potency, indicating that an optimal size and conformation exist for this substituent to interact effectively with its target. nih.gov

The following table, based on data from related benzamide derivatives, illustrates how systematic variations can impact biological activity.

| Compound/Variation | Modification | Observed Pharmacological Impact | Reference |

| Reference Benzamide | Core Structure | Baseline Activity | nih.gov |

| N-Alkylamide Derivatives | Alkylation of Amide Nitrogen | No significant activity observed | nih.gov |

| Thioamide Analog | Oxygen of amide replaced with Sulfur | Retained high activity | nih.gov |

| Selenoamide Analog | Oxygen of amide replaced with Selenium | Retained high activity | nih.gov |

| Urea Analog | Amide replaced with Urea | Moderate activity observed | nih.gov |

| Sulfonamide Analog | Amide replaced with Sulfonamide | No significant activity observed | nih.gov |

This table is illustrative and based on findings from related benzamide structures to demonstrate the principle of systematic variation.

Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is an abstract description of the steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov For the 4-Cyclopropoxy-2-fluorobenzamide scaffold, several key pharmacophoric elements can be identified that are likely crucial for its biological activity.

The primary elements of a pharmacophore model for this class of compounds would likely include:

Hydrogen Bond Acceptors/Donors: The amide moiety is a classic pharmacophoric feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. These interactions are often critical for anchoring the ligand within the binding site of a protein. nih.gov

Aromatic/Hydrophobic Features: The central phenyl ring provides a key aromatic and hydrophobic interaction point. The cyclopropoxy group at the 4-position contributes a significant hydrophobic element, which can occupy a hydrophobic pocket in the target protein. nih.gov The rigidity of the cyclopropyl group can also contribute to a more defined conformation, which is favorable for binding. mdpi.com

Halogen Bond Donor: The 2-fluoro substituent can act as a weak hydrogen bond acceptor or engage in halogen bonding, which is an increasingly recognized interaction in drug design. Its strong electron-withdrawing nature also modulates the electronic landscape of the phenyl ring. u-tokyo.ac.jp

A hypothetical pharmacophore model for a 4-Cyclopropoxy-2-fluorobenzamide derivative is depicted below, highlighting these key features.

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction | Reference |

| Hydrogen Bond Acceptor | Carbonyl Oxygen of the Amide | Forms hydrogen bonds with donor groups in the target's active site. | nih.gov |

| Hydrogen Bond Donor | N-H of the Amide | Forms hydrogen bonds with acceptor groups in the target's active site. | nih.gov |

| Aromatic Ring | Phenyl Ring | Engages in π-π stacking or hydrophobic interactions. | nih.gov |

| Hydrophobic Group | Cyclopropoxy Group | Occupies a hydrophobic pocket in the binding site. | mdpi.comnih.gov |

| Halogen Feature | 2-Fluoro Group | Can participate in halogen bonding or alter electronic properties. | u-tokyo.ac.jp |

This table represents a generalized pharmacophore model based on the structural features of 4-Cyclopropoxy-2-fluorobenzamide.

Bioisosteric Replacements and Their Effects on Target Affinity and Selectivity

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize drug candidates. ufrj.brajptr.com For 4-Cyclopropoxy-2-fluorobenzamide derivatives, bioisosteric replacements can be applied to several parts of the molecule to modulate target affinity, selectivity, and pharmacokinetic properties.

Amide Bioisosteres: The amide bond is susceptible to hydrolysis by proteases, which can limit oral bioavailability. Replacing the amide with more stable bioisosteres is a common strategy. nih.gov

Heterocycles: Rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles are frequently used as amide bioisosteres. nih.gov These heterocycles can mimic the hydrogen bonding properties and planarity of the amide group while offering improved metabolic stability. nih.gov For example, in the development of certain inhibitors, replacing an amide with a 1,3,4-oxadiazole (B1194373) resulted in a potent compound, whereas the isomeric 1,2,4-oxadiazole (B8745197) was significantly weaker, highlighting the sensitivity of activity to the heterocycle's specific topology. u-tokyo.ac.jp

Thioamides and Selenoamides: As shown in studies on related benzamides, replacing the carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) can maintain biological activity. nih.gov This is likely because these modifications preserve the essential geometry of the amide group. nih.gov

Phenyl Ring Bioisosteres: The central phenyl ring can be replaced with other aromatic or non-aromatic rings to explore new interactions or improve properties.

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine, thiophene, or other heteroaromatic ring can introduce new hydrogen bonding capabilities and alter the molecule's polarity and metabolic profile.

Cyclopropyl Group: In some contexts, a cyclopropyl group can act as a bioisostere for a phenyl ring. u-tokyo.ac.jp This replacement would drastically change the core structure but could lead to novel compounds with improved properties such as reduced metabolic liability associated with aromatic rings.

The following table summarizes potential bioisosteric replacements for the amide group in the 4-Cyclopropoxy-2-fluorobenzamide scaffold, based on general principles and findings from related compound series.

| Original Group | Bioisosteric Replacement | Rationale and Potential Effects | Reference |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics amide geometry; enhances metabolic stability. | u-tokyo.ac.jpnih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Acts as a non-classical bioisostere; can improve metabolic stability and pharmacokinetic profile. | nih.gov |

| Amide (-CONH-) | Thioamide (-CSNH-) | Preserves amide geometry; can retain or modulate activity. | nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CF2NH-) | Mimics carbonyl group electronically; enhances metabolic stability. | nih.gov |

This table is illustrative of common bioisosteric strategies that could be applied to the 4-Cyclopropoxy-2-fluorobenzamide scaffold.

Regioselective Substitution Effects on Molecular Recognition

Regioselectivity, the specific position of substituents on the aromatic ring, is a critical determinant of a molecule's ability to be recognized by its biological target. For the 4-Cyclopropoxy-2-fluorobenzamide scaffold, the placement of the fluoro and cyclopropoxy groups is not arbitrary and likely dictates the preferred binding orientation.

The 2-fluoro substituent is an ortho substituent relative to the amide group. This position can induce a specific conformation of the amide through steric or electronic effects, pre-organizing the molecule for binding. In studies of other ortho-substituted benzamides, this substitution pattern was found to be key for their nematicidal activity. nih.gov

Altering the substitution pattern, for example, by moving the fluoro group to the 3-position or the cyclopropoxy group to the 3-position, would significantly change the molecule's shape and electronic distribution. Such changes would likely lead to a dramatic loss of activity if the current 2,4-disubstitution pattern is optimal for binding to the intended target. This highlights the importance of regiochemistry in defining the structure-activity relationship.

Preclinical Biological Evaluation of 4 Cyclopropoxy 2 Fluorobenzamide Analogues in Disease Models

In Vitro Pharmacological Profiling

The initial stages of preclinical evaluation often involve a battery of in vitro assays to determine the compound's interaction with specific biological targets and its effects on cellular functions.

Enzyme-Based Activity Assays (e.g., mPGES-1, PARP-1, BTK)

Enzyme-based assays are fundamental in determining the specific inhibitory potential of a compound against key protein targets implicated in disease pathogenesis.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1):

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a pivotal enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.govnih.gov Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into mPGES-1 inhibitors has identified various compounds with benzamide (B126) scaffolds. While direct inhibitory data for 4-Cyclopropoxy-2-fluorobenzamide is not extensively available, studies on structurally related benzamides provide insights into their potential as mPGES-1 inhibitors. For instance, a novel series of selective mPGES-1 inhibitors demonstrated potency in both human and mouse enzyme assays, highlighting the potential of this chemical class. nih.gov The inhibition of mPGES-1 leads to a reduction in PGE2 levels, which has been demonstrated in in vivo models of inflammation. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1):

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and has emerged as a significant target in cancer therapy. nih.govnih.gov Inhibitors of PARP can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms. nih.gov The benzimidazole (B57391) carboxamide scaffold is a common feature in many potent PARP inhibitors. nih.gov While specific data for 4-Cyclopropoxy-2-fluorobenzamide is not available, related benzimidazole carboxamide derivatives have shown significant inhibitory activity against both PARP-1 and PARP-2 enzymes, with IC50 values in the nanomolar range. nih.gov

Bruton's Tyrosine Kinase (BTK):

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for the signaling of the B-cell antigen receptor (BCR) and Fc receptors, making it a key target for autoimmune diseases and B-cell malignancies. nih.govnih.gov Research into reversible BTK inhibitors has explored various chemical scaffolds, including those containing cyclopropyl (B3062369) amide moieties. In a study focused on developing reversible BTK inhibitors, cyclopropyl amides were used as isosteres for other chemical groups. nih.gov The introduction of a fluorocyclopropyl amide was found to influence both BTK inhibition and off-target activity in a stereodependent manner. nih.gov Specifically, cis-fluoro isomers of a cyclopropyl amide analogue demonstrated potent BTK inhibition. nih.gov

Table 1: BTK Inhibition by Fluorocyclopropyl Amide Analogues

| Compound | Stereochemistry | BTK IC50 (nM) |

|---|---|---|

| 24 | cis-(R,R) | 3.2 |

| 25 | cis-(S,S) | 2.4 |

| 26 | trans-(R,S) | >100 |

| 27 | trans-(S,R) | >100 |

| 23 (unsubstituted) | - | 4.8 |

Data sourced from a study on stereochemical differences in fluorocyclopropyl amides. nih.gov

Cell-Based Functional Assays (e.g., anti-inflammatory, anticancer, antibacterial activities)

Cell-based assays provide a more complex biological system to evaluate the functional consequences of a compound's activity.

Anti-inflammatory Activity:

The anti-inflammatory potential of compounds can be assessed in various cell-based models. One common approach is to measure the inhibition of pro-inflammatory mediators in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). researchgate.net For instance, in LPS-stimulated RAW 264.7 macrophages, the inhibitory effect on the expression of inflammatory mediators such as iNOS, IL-1β, and TNFα can be quantified. researchgate.net While direct data on 4-Cyclopropoxy-2-fluorobenzamide is limited, related benzamide derivatives have been evaluated for their anti-inflammatory properties. nih.gov The development of reporter cell lines, such as those expressing a luciferase gene under the control of an NF-κB response element, allows for high-throughput screening of compounds for their ability to inhibit this key inflammatory signaling pathway. nih.gov

Anticancer Activity:

The anticancer potential of novel compounds is often initially evaluated through in vitro cytotoxicity assays against various cancer cell lines. nih.govnih.gov The MTT assay, which measures cell viability, is a common method used for this purpose. nih.gov For example, studies on N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives, which share the fluorobenzamide moiety, have demonstrated cytotoxic effects against cancer cell lines. nih.gov Similarly, other complex heterocyclic compounds incorporating a benzamide structure have been synthesized and shown to inhibit the growth of various cancer cell lines, including those from breast, cervical, and colon cancers. nih.gov

Antibacterial Activity:

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. nih.gov The antibacterial activity of compounds is typically determined by measuring their minimum inhibitory concentration (MIC) against various bacterial strains. nih.govnih.gov A study on a library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides, which are structurally related to 4-Cyclopropoxy-2-fluorobenzamide, revealed that their antibacterial activity was highly dependent on the substitution pattern. nih.gov Trifluoromethyl derivatives of these compounds were found to be active against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, with MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov Further studies on other salicylamide (B354443) derivatives have also reported bactericidal activity against methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of Fluorobenzoylthiosemicarbazide Analogues

| Compound | R2 Substituent | MIC (μg/mL) against S. aureus |

|---|---|---|

| 15a | m-CF3 | 7.82 - 15.63 |

| 15b | m-CF3 | 7.82 - 15.63 |

| 16b | p-CF3 | 7.82 - 31.25 |

Data represents a range of MIC values against different S. aureus strains as reported in a study on fluorobenzoylthiosemicarbazides. nih.gov

Biochemical Probe Applications for Protein-Ligand Interactions

Biochemical probes are valuable tools for studying protein-ligand interactions and elucidating the mechanism of action of small molecules. nih.govnih.gov These probes are often derivatives of a lead compound that are modified to allow for detection or capture of their protein targets. nih.gov For example, a redox-activatable probe for cyclooxygenase-2 (COX-2) was developed by conjugating a nitroxide radical to a known COX-2 inhibitor. nih.gov This probe becomes fluorescent upon exposure to reactive oxygen species, allowing for the detection of COX-2 in cells and animal models. nih.gov While there are no specific reports on the use of 4-Cyclopropoxy-2-fluorobenzamide as a biochemical probe, its core structure could potentially be modified to create such tools for studying its interactions with target proteins.

In Vivo Efficacy Studies in Established Preclinical Models

Following promising in vitro results, compounds are advanced to in vivo studies to assess their efficacy in living organisms using established disease models.

Models of Inflammation and Pain

A variety of animal models are used to evaluate the anti-inflammatory and analgesic properties of new chemical entities. nih.govnih.gov

Models of Inflammation:

Acute inflammation can be induced in rodents using agents like carrageenan or formalin, leading to paw edema that can be measured to assess the efficacy of an anti-inflammatory compound. researchgate.net Chronic inflammation models, such as the cotton pellet-induced granuloma model, are used to evaluate the long-term anti-inflammatory effects of a substance. researchgate.net For example, a triterpenoid (B12794562) isolated from Balanophora laxiflora was shown to alleviate the inflammatory response in both carrageenan-induced paw edema and cotton pellet-induced granuloma models in rodents. researchgate.net

Models of Pain:

Animal models of pain are crucial for evaluating the analgesic potential of new compounds and can be broadly categorized into models of acute and chronic pain. nih.gov Acute pain models include the hot plate and tail immersion tests, which measure the response to thermal stimuli. nih.gov Chronic pain models often involve nerve injury to induce neuropathic pain, which is characterized by allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an increased response to a painful stimulus). nih.gov The efficacy of a test compound is then assessed by its ability to reverse these pain-related behaviors. nih.gov

Models of Neuropsychiatric Disorders (e.g., antipsychotic potential)

Preclinical models of neuropsychiatric disorders, such as schizophrenia, are essential for the development of new antipsychotic drugs. nih.govnih.gov These models often involve inducing psychosis-like behaviors in rodents through the administration of psychostimulants like amphetamine or NMDA receptor antagonists like MK-801. nih.gov The potential antipsychotic activity of a test compound is then evaluated by its ability to attenuate these drug-induced behaviors. For example, novel antipsychotic candidates are often tested for their ability to reduce amphetamine-induced hyperlocomotion in mice. nih.gov The cataleptic potential of a compound, which is an indicator of extrapyramidal side effects, is also assessed in rodent models. nih.gov Second-generation antipsychotics are known to act as serotonin-dopamine antagonists. nih.gov

Models of Autoimmune Diseases (e.g., Sjögren's Syndrome, Rheumatoid Arthritis, Lupus)

Information regarding the preclinical biological evaluation of 4-Cyclopropoxy-2-fluorobenzamide analogues in models of autoimmune diseases such as Sjögren's Syndrome, Rheumatoid Arthritis, or Lupus is not available in the public domain based on the conducted search.

Models of Infectious Diseases (e.g., HBV capsid assembly effectors, trypanocidal activity)

HBV Capsid Assembly Effectors

Analogues of 4-Cyclopropoxy-2-fluorobenzamide, specifically sulfamoylbenzamide derivatives, have been investigated as effectors of Hepatitis B Virus (HBV) capsid assembly. The HBV nucleocapsid is crucial for the viral replication cycle, playing a key role in genome packaging, reverse transcription, and the maintenance of chronic infection. Small molecules that interact with core proteins and disrupt capsid assembly are a focus of antiviral research.

Research into sulfamoylbenzamide derivatives has shown that these compounds can inhibit HBV replication by binding to the capsid protein and interfering with the assembly process. nih.gov For instance, certain sulfamoyl agents have been observed to induce faulty assembly, leading to the formation of incomplete or abnormally clustered capsids. nih.gov

Electron microscopy studies have demonstrated that in the presence of specific sulfamoylbenzamide analogues, such as compound 4f , HBV core protein dimers (Cp149) form a significant number of incomplete, yet spherical, capsids that are aggregated in clusters, in contrast to the regular, hollow spheres formed in the absence of the compound. nih.gov This suggests that these molecules act by disrupting the normal protein-protein interactions necessary for correct capsid formation.

Molecular modeling and dynamic simulations have provided insights into the structure-activity relationships of this class of compounds. The binding pocket for these inhibitors is located at the interface between two HBV core protein dimers. The simulations indicate that specific substitutions on the sulfonamide portion of the molecule are critical for activity, with bulkier substitutions predicted to cause steric clashes with the HBV protein, resulting in a loss of inhibitory function. nih.gov This understanding is valuable for the future optimization of sulfamoyl agents as potential HBV inhibitors. nih.gov

| Compound Analogue Class | Target | Observed Effect in Disease Model | Research Findings |

| Sulfamoylbenzamide derivatives | Hepatitis B Virus (HBV) Capsid Protein | Inhibition of HBV replication | Binds to the capsid protein, disrupting assembly and leading to the formation of incomplete and aggregated capsids. nih.gov |

Trypanocidal Activity

There is no publicly available information from the conducted research regarding the trypanocidal activity of 4-Cyclopropoxy-2-fluorobenzamide or its analogues.

Advanced Spectroscopic and Spectrometric Characterization of 4 Cyclopropoxy 2 Fluorobenzamide and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Elucidation of Molecular Structure and Conformation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for confirming the molecular structure of 4-Cyclopropoxy-2-fluorobenzamide. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, the precise arrangement of atoms can be pieced together.

In ¹H NMR, the protons on the cyclopropyl (B3062369) group would appear as distinct multiplets in the upfield region of the spectrum, typically between 0.5 and 1.0 ppm for the methylene (B1212753) (CH₂) protons and a downfield-shifted multiplet for the methine (CH) proton. The aromatic protons on the benzamide (B126) ring would resonate in the downfield region, with their chemical shifts and splitting patterns influenced by the activating cyclopropoxy group and the deactivating, ortho-directing fluorine atom and amide group.

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. The cyclopropyl carbons would appear in the upfield region. The aromatic carbons would be observed further downfield, with their exact positions influenced by the attached functional groups. The fluorine atom causes characteristic splitting of adjacent carbon signals (C-F coupling), which is a key diagnostic feature. The carbonyl carbon (C=O) of the amide group would be the most downfield signal, typically appearing around 165 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Cyclopropoxy-2-fluorobenzamide Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Cyclopropyl CH₂ | ~0.7 - 0.9 (m) | ~5 - 15 | Two sets of equivalent protons. |

| Cyclopropyl CH | ~3.7 - 3.9 (m) | ~30 - 40 | Proton attached to the oxygen-linked carbon. |

| Aromatic CH (ortho to F) | ~7.9 - 8.1 (t) | ~125 - 135 | Coupling to adjacent protons and fluorine. |

| Aromatic CH (ortho to O-Cyclopropyl) | ~6.7 - 6.9 (dd) | ~110 - 120 | Shielded by the electron-donating group. |

| Aromatic CH (meta to F) | ~6.7 - 6.9 (dd) | ~110 - 120 | Positioned between two substituents. |

| Amide NH₂ | ~7.5 - 8.5 (br s) | N/A | Broad signals, two protons. |

| Carbonyl C=O | N/A | ~163 - 167 | Characteristic downfield shift. |

| Aromatic C-F | N/A | ~158 - 162 (d, ¹JCF) | Large one-bond coupling to fluorine. |

| Aromatic C-O | N/A | ~155 - 160 | Attached to the cyclopropoxy group. |

| Aromatic C-CONH₂ | N/A | ~115 - 125 (d) | Coupling to fluorine. |

Ligand-Protein Interaction Studies by Saturation Transfer Difference (STD) NMR

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR technique used to identify which parts of a small molecule are in direct contact with a large protein receptor. d-nb.infoglycopedia.eu The experiment works by selectively irradiating (saturating) protons of the protein that are not visible in a standard 1D NMR spectrum. This saturation is transferred via spin diffusion to the protons of any bound ligand. glycopedia.eu When the ligand dissociates, it carries this "memory" of saturation, resulting in a decrease in its signal intensity. d-nb.info

By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, a "difference" spectrum is obtained. glycopedia.eu This STD spectrum exclusively shows signals from the protons of the ligand that were in close proximity to the protein, thereby confirming binding. researchgate.netnih.gov

For 4-Cyclopropoxy-2-fluorobenzamide, an STD-NMR experiment would provide unequivocal proof of its direct interaction with a target protein. researchgate.net Furthermore, the relative intensities of the signals in the STD spectrum can be used for "epitope mapping," revealing which parts of the molecule are most deeply embedded in the protein's binding pocket. d-nb.infonih.gov For instance, if the cyclopropyl group shows strong STD signals while the benzamide ring shows weaker signals, it would suggest the cyclopropyl moiety is crucial for the binding interaction. This technique is particularly valuable for studying weak to medium affinity interactions (μM to mM range), which are common in drug discovery. nih.govnih.gov

Mass Spectrometry (MS) Techniques for Structural Confirmation and Interaction Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the mass and elemental composition of a molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental formula, offering a much higher degree of confidence in its identity than low-resolution mass spectrometry. nih.govresearchgate.net For 4-Cyclopropoxy-2-fluorobenzamide, HRMS would be used to confirm its molecular formula of C₁₀H₁₀FNO₂. By comparing the experimentally measured accurate mass to the calculated theoretical mass, alternative elemental compositions can be confidently ruled out. This is a critical step in structural confirmation. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for 4-Cyclopropoxy-2-fluorobenzamide

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Expected Observation |

|---|---|---|---|

| C₁₀H₁₀FNO₂ | [M+H]⁺ | 196.0768 | Positive Ion Mode (e.g., ESI+) |

| [M+Na]⁺ | 218.0587 | Positive Ion Mode (e.g., ESI+) | |

| [M-H]⁻ | 194.0622 | Negative Ion Mode (e.g., ESI-) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Purity Assessment

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for both separating complex mixtures and identifying their components. cmro.insigmaaldrich.com

For purity assessment , an LC-MS method would be developed to separate 4-Cyclopropoxy-2-fluorobenzamide from any starting materials, by-products, or degradation products. The high sensitivity of the mass spectrometer allows for the detection and quantification of impurities at very low levels, ensuring the quality of a given sample. researchgate.netnih.gov

For metabolite identification , LC-MS/MS is the primary tool used in in vitro and in vivo studies. nih.gov After incubation with metabolic systems like liver microsomes or hepatocytes, samples are analyzed to detect new molecular species. nih.gov The mass shift from the parent drug to the metabolite indicates the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation). The fragmentation pattern (MS/MS spectrum) of the metabolite can then help pinpoint the site of modification on the molecule. mdpi.com For 4-Cyclopropoxy-2-fluorobenzamide, a potential metabolic pathway could be the oxidation of the cyclopropyl ring, which has been observed as a metabolic route for other compounds containing this moiety. nih.gov

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a crystalline solid. nih.govdntb.gov.ua This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

An X-ray crystal structure of 4-Cyclopropoxy-2-fluorobenzamide would provide definitive information on:

Bond lengths and angles: Confirming the covalent structure and identifying any unusual geometric parameters. For instance, the C-F bond length and the C-C bond lengths within the strained cyclopropane (B1198618) ring could be precisely measured. researchgate.net

Conformation: Revealing the preferred spatial orientation of the cyclopropoxy group relative to the plane of the benzamide ring.

Molecular Packing: Showing how individual molecules arrange themselves in the crystal lattice. researchgate.net

Intermolecular Interactions: Identifying non-covalent forces such as hydrogen bonds (e.g., between the amide N-H protons and the carbonyl oxygen or fluorine atom of an adjacent molecule) and potential π-π stacking interactions between the aromatic rings. These forces are critical for understanding the solid-state properties of the compound. researchgate.net

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov

Determination of Molecular Structure and Crystal Packing

While a specific crystal structure for 4-Cyclopropoxy-2-fluorobenzamide is not publicly available, the molecular structure and crystal packing can be inferred by examining related compounds. The crystal structures of analogous benzamides reveal key intermolecular interactions that likely govern the solid-state arrangement of 4-Cyclopropoxy-2-fluorobenzamide.

Table 1: Inferred Crystallographic Parameters for 4-Cyclopropoxy-2-fluorobenzamide based on Analogous Structures

| Parameter | Predicted Value/Feature | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for benzamide derivatives |

| Space Group | P2₁/c or similar | Frequently observed for related structures |

| Key Intermolecular Interactions | N-H···O hydrogen bonds | Characteristic of primary amides |

| C-H···F interactions | Due to the 2-fluoro substituent | |

| C-H···O interactions | Involving the cyclopropoxy group | |

| Molecular Conformation | Near-planar benzamide group | Typical for this functional group |

Ligand-Target Co-crystal Structure Elucidation for Binding Site Analysis (e.g., Cryo-EM studies with NaV1.7 inhibitors)

4-Cyclopropoxy-2-fluorobenzamide is a key intermediate in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a significant target for the treatment of pain. While the specific co-crystal structure of 4-Cyclopropoxy-2-fluorobenzamide with NaV1.7 is not available, cryo-electron microscopy (cryo-EM) studies of closely related acylsulfonamide inhibitors have provided invaluable insights into their binding mechanism.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Cyclopropoxy-2-fluorobenzamide is expected to exhibit characteristic absorption bands corresponding to its constituent groups.

The most prominent features in the IR spectrum would be the absorptions associated with the amide group. The N-H stretching vibrations are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amide. The C=O stretching vibration (Amide I band) will likely be observed as a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected to be found near 1600 cm⁻¹.

The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the cyclopropoxy group should give rise to a strong band in the 1250-1000 cm⁻¹ range. The C-F stretching vibration is expected in the region of 1200-1000 cm⁻¹. The cyclopropyl group itself will have characteristic C-H stretching vibrations around 3100-3000 cm⁻¹ and ring deformation bands at lower wavenumbers.

Table 2: Predicted Infrared Absorption Bands for 4-Cyclopropoxy-2-fluorobenzamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3400-3200 (two bands) |

| Amide | C=O stretch (Amide I) | ~1650 |

| Amide | N-H bend (Amide II) | ~1600 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Ether (Cyclopropoxy) | C-O stretch | 1250-1000 |

| Fluoroalkane | C-F stretch | 1200-1000 |

| Cyclopropane | C-H stretch | 3100-3000 |

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The UV-Vis spectrum of 4-Cyclopropoxy-2-fluorobenzamide in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands arising from π → π* transitions of the benzenoid system.

The benzamide chromophore typically exhibits a strong absorption band (the E2 band) around 220-240 nm and a weaker band (the B band) around 260-280 nm. The presence of the electron-donating cyclopropoxy group and the electron-withdrawing but ortho/para-directing fluorine atom will influence the position and intensity of these absorption maxima. The cyclopropoxy group is likely to cause a slight red shift (bathochromic shift) of the absorption bands due to the extension of the conjugated system through the oxygen lone pair. The fluorine atom's effect is generally small but can also contribute to a minor shift in the absorption maxima.

The molar absorptivity (ε) at the wavelength of maximum absorption (λmax) can be determined using the Beer-Lambert law. This allows for the quantitative determination of the concentration of 4-Cyclopropoxy-2-fluorobenzamide in solution, a crucial aspect in various analytical and quality control procedures.

Table 3: Predicted UV-Vis Absorption Data for 4-Cyclopropoxy-2-fluorobenzamide

| Transition | Predicted λmax (nm) | Chromophore |

| π → π* (E2 band) | ~230 | Benzamide |

| π → π* (B band) | ~270 | Benzamide |

Computational Chemistry and Molecular Modeling of 4 Cyclopropoxy 2 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Cyclopropoxy-2-fluorobenzamide. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in predicting the molecule's reactivity. nih.gov The energy gap between HOMO and LUMO can indicate the molecule's stability and its potential to participate in chemical reactions. nih.gov

Furthermore, these calculations can elucidate the molecular geometry, vibrational frequencies, and various spectroscopic properties. researchgate.netresearchgate.net By analyzing the molecular electrostatic potential (MEP), researchers can identify the regions of the molecule that are electron-rich and electron-poor, which is vital for understanding intermolecular interactions, particularly hydrogen bonding. nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, like 4-Cyclopropoxy-2-fluorobenzamide, and its biological target. nih.govfip.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on a defined scoring function. fip.org

Successful docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, a study on benzamide (B126) derivatives showed that they could form hydrogen bonds and electrostatic interactions with the active site residues of target enzymes. nih.gov These predictions are crucial for understanding the basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. rsc.orgresearchgate.net MD simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the biological system. rsc.org These simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov

By analyzing the trajectory of an MD simulation, researchers can study the conformational changes that occur upon ligand binding and identify stable interactions that are maintained throughout the simulation. researchgate.net This information is invaluable for understanding the mechanism of action and for optimizing the lead compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The underlying principle is that the structural properties of a molecule determine its activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D representations of molecules to derive these relationships. youtube.com